1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline
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Description
1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline is a useful research compound. Its molecular formula is C18H14ClN3S and its molecular weight is 339.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been reported to target the a2b adenosine receptor , which plays a significant role in various physiological and pathological conditions .
Mode of Action
It’s known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives can intercalate dna . This means the compound inserts itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA molecule and lead to various downstream effects.
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis, which are common mechanisms of action for many anticancer drugs .
Pharmacokinetics
In silico admet profiles for similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been reported . These profiles can provide insights into the compound’s absorption, distribution, metabolism, excretion, and toxicity, which are crucial for understanding its bioavailability and potential as a therapeutic agent.
Result of Action
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising cytotoxic activities against various cancer cell lines . For instance, one derivative exhibited potent DNA intercalation activity, with an IC50 value nearly equipotent to that of doxorubicin, a widely used anticancer drug .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[4,3-a]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3S/c1-12-10-17-20-21-18(22(17)16-5-3-2-4-15(12)16)23-11-13-6-8-14(19)9-7-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPFLOQAAFLFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.